molecular formula C10H11BrClNO2 B8457130 N-(2-(4-bromophenyl)-2-hydroxyethyl)-2-chloroacetamide

N-(2-(4-bromophenyl)-2-hydroxyethyl)-2-chloroacetamide

Cat. No.: B8457130
M. Wt: 292.55 g/mol
InChI Key: IZZOXQKPOUXGFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-bromophenyl)-2-hydroxyethyl)-2-chloroacetamide is a useful research compound. Its molecular formula is C10H11BrClNO2 and its molecular weight is 292.55 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11BrClNO2

Molecular Weight

292.55 g/mol

IUPAC Name

N-[2-(4-bromophenyl)-2-hydroxyethyl]-2-chloroacetamide

InChI

InChI=1S/C10H11BrClNO2/c11-8-3-1-7(2-4-8)9(14)6-13-10(15)5-12/h1-4,9,14H,5-6H2,(H,13,15)

InChI Key

IZZOXQKPOUXGFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CNC(=O)CCl)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of compound 2-amino-1-(4-bromophenyl)ethanol (2.0 g, 10 mmol) in CH2Cl2 (40 mL) and water (40 mL) was added NaOH (0.48 g, 12 mmol) and chloroacetyl chloride (1.7 g, 15 mmol) at 0° C. After addition, the mixture was allowed to warm to room temperature and stirred for 6 hours. The layers were separated. The organic was washed with 3% HCl and saturated NaHCO3, dried over sodium sulfate, and concentrated to afford the title compound (2.0 g, 76% yield) as a yellow solid. 1H NMR: (400 MHz, CDCl3): δ 7.45 (d, 2H), 7.19 (d, 2H), 6.98 (br. s, 1H), 4.80 (m, 1H), 4.01 (s, 2H), 3.68 (m, 1H), 3.30 (m, 1H), 2.82 (br. s, 1H):
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
76%

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